Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a synthetic antibiotic that belongs to the fluoroquinolone class. The chemical formula for ulifloxacin-d8 is with a molecular weight of approximately 359.46 g/mol. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of ulifloxacin, which acts as an antimicrobial agent by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting essential processes such as DNA replication and transcription in bacteria.
Ulifloxacin-d8 is classified under the fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its deuterated form enhances its utility in research settings, particularly in tracing metabolic pathways due to its distinct isotopic labeling.
The synthesis of ulifloxacin-d8 typically involves deuteration processes applied to the parent compound or its precursors. The general steps for synthesizing ulifloxacin-d8 include:
These methods allow researchers to produce ulifloxacin-d8 with high fidelity, maintaining its biological activity while enabling detailed studies of its metabolic pathways.
Ulifloxacin-d8 shares a similar structural framework with ulifloxacin but incorporates deuterium atoms, which alters its physical properties without significantly affecting its biological activity. The molecular structure can be represented as follows:
The unique isotopic labeling of ulifloxacin-d8 allows for enhanced detection in mass spectrometry analyses, making it particularly valuable in pharmacokinetic studies.
Ulifloxacin-d8 undergoes several chemical transformations, especially in biological systems where it is metabolized into ulifloxacin. The primary reaction involves hydrolysis by esterases, leading to the release of the active antibiotic form. This transformation is crucial for its antibacterial activity and involves:
This metabolic conversion is essential for understanding the drug's efficacy and safety profile.
Ulifloxacin acts as an antimicrobial agent through the following mechanisms:
By inhibiting these enzymes, ulifloxacin disrupts DNA replication and transcription processes in bacteria, leading to cell death. Studies indicate that ulifloxacin has a reduced effect on the QTc interval compared to other fluoroquinolones, suggesting a potentially safer profile for patients at risk of arrhythmias.
These properties make ulifloxacin-d8 suitable for various laboratory applications while ensuring reliable results during experimentation.
Ulifloxacin-d8 serves primarily in pharmacokinetic studies and drug metabolism research. Its applications include:
Deuterium-labeled pharmaceuticals have revolutionized drug metabolism and pharmacokinetic studies by providing chemically identical yet analytically distinguishable tracer molecules. The strategic replacement of hydrogen atoms with stable deuterium isotopes (²H or D) creates compounds with nearly identical physicochemical properties to their protiated counterparts, while introducing measurable mass differences detectable via mass spectrometry. This isotopic signature enables precise tracking of drug distribution, metabolic pathways, and excretion kinetics without altering the compound's biological behavior – a critical advantage in pharmacological research [2] [8].
In fluoroquinolone antibiotics specifically, deuterium labeling overcomes significant analytical challenges in complex biological matrices. These broad-spectrum antimicrobials exhibit extensive tissue distribution and undergo complex biotransformations, creating metabolite interference during analysis. Deuterated versions like Ulifloxacin-d8 serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS), where their co-elution with native analytes compensates for matrix effects while their +8 Da mass shift enables unambiguous differentiation. This analytical precision allows researchers to quantify minute drug concentrations (sub-ng/mL) in tissues, plasma, and environmental samples – a capability essential for modern antibiotic development and environmental monitoring [6] . Beyond analytical applications, deuterium substitution can impart valuable metabolic stability through the kinetic isotope effect (KIE). The strengthened carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage, potentially slowing hepatic metabolism and prolonging half-lives. While Ulifloxacin-d8 is primarily a research tool rather than therapeutic agent, this property enhances its utility in long-duration pharmacokinetic studies [2] [9].
Table 1: Analytical Advantages of Deuterium-Labeled Fluoroquinolones in Research
| Analytical Challenge | Deuterated Solution | Research Impact |
|---|---|---|
| Matrix effects in biological samples | Co-eluting internal standard compensates ion suppression | Improved quantification accuracy in tissues/plasma |
| Metabolite interference | Mass shift enables MS discrimination | Precise parent drug tracking |
| Low analyte concentrations | Enhanced signal-to-noise in detection | Sub-ng/mL sensitivity achievable |
| Complex environmental samples | Isotopic signature resists background interference | Accurate environmental fate studies |
Ulifloxacin-d8 was specifically engineered as the octadeuterated analog of Ulifloxacin, the pharmacologically active metabolite of the prodrug Prulifloxacin. The molecular design targets deuterium incorporation at all eight hydrogen positions within the piperazine ring (positions 2,2,3,3,5,5,6,6-octadeutero), maintaining the core quinolone structure responsible for antibacterial activity while creating the necessary mass differential for detection. This strategic deuteration preserves the molecule's mechanism of action – inhibition of bacterial DNA gyrase and topoisomerase IV – while enabling isotopic tracing capabilities [2] [5]. The primary research applications driving its development include:
Pharmacokinetic Tracer Studies: Ulifloxacin-d8 allows precise quantification of Ulifloxacin's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models. Its near-identical behavior to native Ulifloxacin permits simultaneous administration and measurement in biological matrices, eliminating inter-study variability. This is particularly valuable for characterizing Prulifloxacin activation kinetics, as Ulifloxacin is the active species responsible for antibacterial effects [5] [8].
Metabolic Pathway Elucidation: Researchers utilize the mass signature to distinguish parent drug from phase I and phase II metabolites in hepatocyte incubations and in vivo samples. The deuterium label remains intact during metabolic transformations (except those specifically cleaving the piperazine ring), enabling definitive metabolite identification and structural characterization .
Environmental Fate Tracking: With increasing concern about antibiotic persistence in ecosystems, Ulifloxacin-d8 serves as a spike-in standard for monitoring Ulifloxacin in wastewater and agricultural runoff. Its predictable recovery rates correct for analyte loss during sample preparation, improving the accuracy of environmental risk assessments .
Table 2: Key Physicochemical Properties of Ulifloxacin-d8 vs. Native Compound
| Property | Ulifloxacin-d8 | Native Ulifloxacin | Analytical Significance |
|---|---|---|---|
| Molecular Formula | C₁₆H₈D₈FN₃O₃S | C₁₆H₁₆FN₃O₃S | +8 Da mass difference |
| Molecular Weight | 357.429 g/mol | 349.39 g/mol | MS differentiation |
| CAS Number | 1246820-95-0 | 112984-60-8 | Unique identifier |
| IUPAC Name | 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | 6-fluoro-1-methyl-7-(piperazin-1-yl)-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | Structural equivalence except deuteration site |
| Key Spectral Feature | Characteristic NMR shifts in piperazine region; m/z 357.4 [M+H]+ | Characteristic NMR shifts; m/z 349.4 [M+H]+ | Non-destructive identification |
Synthesis follows carefully optimized routes to achieve high isotopic purity (>98%), typically involving condensation of a thiazeto-quinolone intermediate with deuterated piperazine under controlled conditions (DMF/DMA solvent, 10-40 hours, ambient to reflux temperatures). Post-synthesis purification via recrystallization or preparative HPLC removes partially deuterated impurities, which is critical for analytical accuracy [2] [5].
Within the fluoroquinolone class, Ulifloxacin-d8 occupies a specialized niche as a high-precision research tool for advanced analytical applications. While radiolabeled fluoroquinolones like ¹⁸F-trovafloxacin enable PET imaging studies of antibiotic biodistribution [1] [4], their short half-lives (¹⁸F: 110 min) and radiation hazards limit their utility in longitudinal studies. Conversely, Ulifloxacin-d8's stability permits extended-duration experiments tracking tissue accumulation and clearance kinetics over days or weeks – particularly valuable for understanding drug penetration into sanctuary sites like prostate tissue or intracellular pathogens [1] [9].
The compound's significance extends to several cutting-edge research domains:
Resistance Mechanism Studies: Research utilizing Ulifloxacin-d8 has revealed that fluoroquinolone-exposed bacterial persisters sustain DNA damage that activates error-prone SOS repair pathways during recovery. This work demonstrates how surviving subpopulations accelerate resistance development not only to fluoroquinolones but unrelated antibiotic classes – a phenomenon with profound clinical implications [3].
Advanced Analytical Method Development: Ulifloxacin-d8 serves as a model compound for validating novel detection platforms. For example, molecularly imprinted polymer-coated electrospray ionization mass spectrometry (MIPCS-ESI-MS) methods achieve sub-ng/mL sensitivity for fluoroquinolones in milk by using deuterated standards to correct matrix effects. Similar approaches detect trace environmental residues despite complex backgrounds [6].
Stereochemical Metabolism Investigations: As chiral chromatography advances, Ulifloxacin-d8 enables precise quantification of enantioselective metabolism. Research shows differential handling of R/S-ofloxacin enantiomers in humans and ecosystems – phenomena detectable only with internal standards compensating for extraction efficiency variations across enantiomers .
Table 3: Research Applications of Isotopically Labeled Fluoroquinolones
| Isotopic Label | Representative Compound | Primary Applications | Limitations |
|---|---|---|---|
| Deuterium (²H) | Ulifloxacin-d8 | LC-MS/MS quantification, Metabolic stability studies, Environmental fate tracking | No imaging capability |
| Fluorine-18 (¹⁸F) | ¹⁸F-CP 99,219 (Trovafloxacin analog) | PET imaging of infection, Tissue biodistribution studies | Short half-life (110 min), Requires specialized facilities |
| Technetium-99m (⁹⁹ᵐTc) | ⁹⁹ᵐTc-Ciprofloxacin | SPECT imaging of infection | Colloid formation issues, Uncertain binding mechanism |
The trajectory of Ulifloxacin-d8 research illustrates a broader shift toward isotope-aided precision pharmacology. Future applications may include multiplexed microdosing studies with multiple deuterated fluoroquinolones, ultrasensitive single-cell pharmacokinetics using nanoSIMS, and high-throughput metabolic screening platforms – all leveraging its unique combination of biochemical fidelity and analytical detectability [6] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5